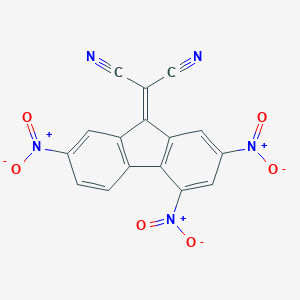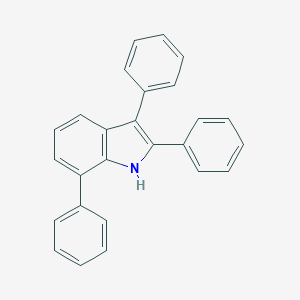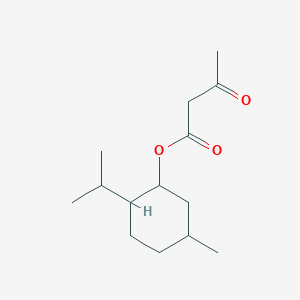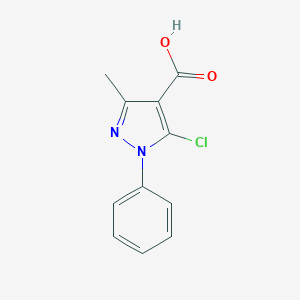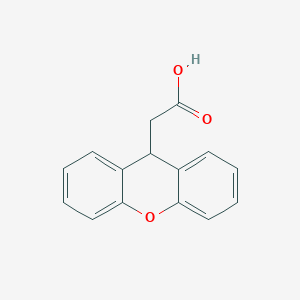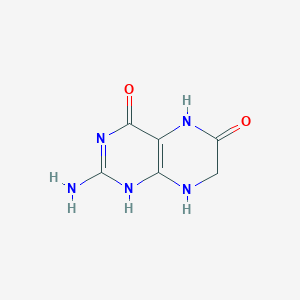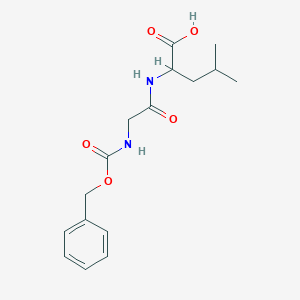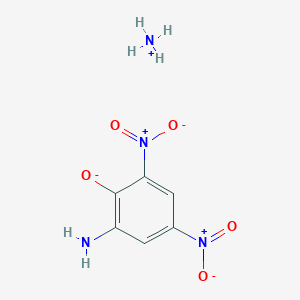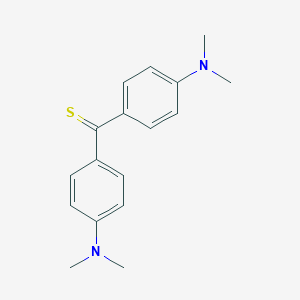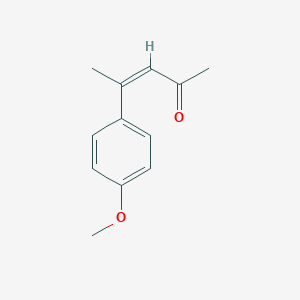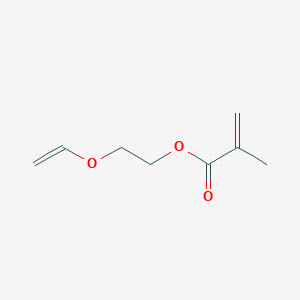
2-(Vinyloxy)ethyl methacrylate
Vue d'ensemble
Description
2-(Vinyloxy)ethyl methacrylate (VEMA) is a monomer used in the synthesis of polymers for various applications. It has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(Vinyloxy)ethyl methacrylate is based on its ability to undergo radical polymerization. When exposed to an initiator, 2-(Vinyloxy)ethyl methacrylate forms free radicals that initiate the polymerization process. The resulting polymer has a high degree of cross-linking, which makes it suitable for various applications.
Biochemical and Physiological Effects:
2-(Vinyloxy)ethyl methacrylate has been shown to have low toxicity and biocompatibility, making it suitable for various biomedical applications. It has been used in the development of drug delivery systems and tissue engineering scaffolds. However, more research is needed to fully understand the biochemical and physiological effects of 2-(Vinyloxy)ethyl methacrylate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Vinyloxy)ethyl methacrylate is its reactivity, which makes it suitable for various polymerization reactions. It also has a high degree of cross-linking, which makes it suitable for applications that require high mechanical strength. However, 2-(Vinyloxy)ethyl methacrylate has some limitations, such as its sensitivity to moisture and its low solubility in water.
Orientations Futures
There are many future directions for 2-(Vinyloxy)ethyl methacrylate, including the development of new applications in the biomedical field. 2-(Vinyloxy)ethyl methacrylate can be used in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. It can also be used in the development of new functional polymers and coatings. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Conclusion:
In conclusion, 2-(Vinyloxy)ethyl methacrylate is a promising monomer with unique properties and potential applications in various fields. Its reactivity and biocompatibility make it suitable for various scientific research applications, including the development of drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Applications De Recherche Scientifique
2-(Vinyloxy)ethyl methacrylate has been used in various scientific research applications, including the synthesis of functional polymers, coatings, and adhesives. It has also been used in the development of drug delivery systems and biomedical applications. The unique properties of 2-(Vinyloxy)ethyl methacrylate, such as its reactivity and biocompatibility, make it a promising candidate for various applications in the scientific research field.
Propriétés
Numéro CAS |
1464-69-3 |
|---|---|
Nom du produit |
2-(Vinyloxy)ethyl methacrylate |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-ethenoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |
Clé InChI |
BSNJMDOYCPYHST-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC=C |
SMILES canonique |
CC(=C)C(=O)OCCOC=C |
Autres numéros CAS |
1464-69-3 |
Synonymes |
vinyloxyethylmethacrylate VOEMA |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


